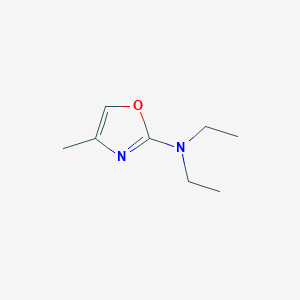
N,N-Diethyl-4-methyl-1,3-oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4-methyl-1,3-oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-methyl-1,3-oxazol-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Van Leusen oxazole synthesis is a notable method that uses tosylmethyl isocyanide (TosMIC) with aldehydes and aliphatic halides in ionic liquids . This method allows for the preparation of 4,5-disubstituted oxazoles in high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium complexes and quaternary ammonium hydroxide ion exchange resins can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-4-methyl-1,3-oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different substituted products.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as iodine and copper nitrate for oxidation reactions.
Reducing agents: Such as hydrogen gas and metal catalysts for reduction reactions.
Substituting agents: Such as alkyl halides and acid chlorides for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-4-methyl-1,3-oxazol-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-Diethyl-4-methyl-1,3-oxazol-2-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N-Diethyl-4-methyl-1,3-oxazol-2-amine include other oxazole derivatives such as:
- 2,5-disubstituted oxazoles
- Benzoxazoles
- Isoxazoles
- Oxazolines
- Oxazolidinones
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
64369-49-9 |
|---|---|
Molekularformel |
C8H14N2O |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
N,N-diethyl-4-methyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C8H14N2O/c1-4-10(5-2)8-9-7(3)6-11-8/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
HOMBZWHAQACLGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC(=CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



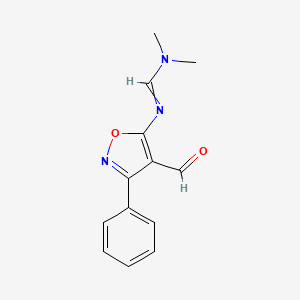





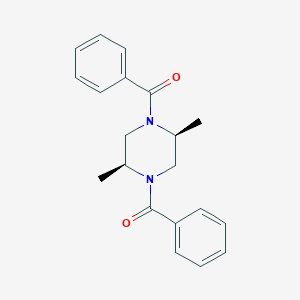
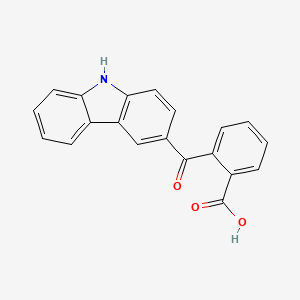
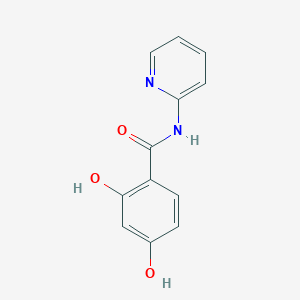

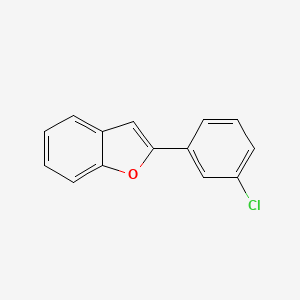
![Bis[8-(3-octyloxiran-2-yl)octyl] benzene-1,2-dicarboxylate](/img/structure/B14487821.png)
![O-[(2-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14487827.png)
